molecular formula C13H9FN2O2 B2786813 1-(4-Fluorophenyl)-4-prop-2-ynylpyrazine-2,3-dione CAS No. 2379987-05-8

1-(4-Fluorophenyl)-4-prop-2-ynylpyrazine-2,3-dione

Cat. No. B2786813
M. Wt: 244.225
InChI Key: UKDKIQRYLUZTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorophenyl compounds are a class of organic compounds that contain a phenyl group (a ring of six carbon atoms) with one or more fluorine atoms attached. They are used in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of fluorophenyl compounds can involve various methods, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition metal-catalyzed coupling reactions .


Molecular Structure Analysis

The molecular structure of fluorophenyl compounds can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Fluorophenyl compounds can undergo various chemical reactions, including condensation reactions, reactions with binucleophiles, and fluorosulfonylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluorophenyl compounds can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .

Safety And Hazards

Fluorophenyl compounds can have various safety hazards, including skin and eye irritation, respiratory irritation, and flammability .

Future Directions

Future research on fluorophenyl compounds could involve the development of new synthesis methods, the exploration of new biological activities, and the design of new fluorophenyl-based drugs .

properties

IUPAC Name

1-(4-fluorophenyl)-4-prop-2-ynylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2/c1-2-7-15-8-9-16(13(18)12(15)17)11-5-3-10(14)4-6-11/h1,3-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDKIQRYLUZTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN(C(=O)C1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-prop-2-ynylpyrazine-2,3-dione

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